molecular formula C4H8O4 B2408460 (R)-Methyl 2,3-dihydroxypropanoate CAS No. 18289-89-9

(R)-Methyl 2,3-dihydroxypropanoate

Cat. No. B2408460
CAS RN: 18289-89-9
M. Wt: 120.104
InChI Key: COFCNNXZXGCREM-GSVOUGTGSA-N
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Description

“®-Methyl 2,3-dihydroxypropanoate” is a chemical compound with the CAS Number: 18289-89-9 . It has a molecular weight of 120.11 . The IUPAC name for this compound is methyl (2R)-2,3-dihydroxypropanoate .


Molecular Structure Analysis

“®-Methyl 2,3-dihydroxypropanoate” contains a total of 15 bonds; 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“®-Methyl 2,3-dihydroxypropanoate” is a colorless to pale-yellow to yellow-brown liquid . It has a density of 1.3±0.1 g/cm³ . The boiling point of this compound is 241.5±0.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 55.6±6.0 kJ/mol . The flash point is 103.7±11.7 °C .

Scientific Research Applications

Enantioselective Synthesis and Stereochemistry

(R)-Methyl 2,3-dihydroxypropanoate has been studied for its role in the enantioselective synthesis of various compounds. Rodriguez et al. (1993) prepared optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate, establishing their absolute stereochemistries by conversion into their 3-O-acetyl derivatives (Rodriguez, Markey, & Ziffer, 1993). Similarly, Drewes et al. (1992) used (−)(R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol for resolving racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid, further establishing the absolute configuration of its enantiomers (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Application in Material Science

Dong et al. (2015) synthesized novel 3,4-ethylenedioxythiophene (EDOT) derivatives using (R)-Methyl 2,3-dihydroxypropanoate. These derivatives were used to successfully recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers, demonstrating its application in material science, particularly in the development of chiral electrodes (Dong et al., 2015).

Chiral Ligand Development

Omote et al. (2006) explored the use of (R)-Methyl 2,3-dihydroxypropanoate as a chiral auxiliary in asymmetric aldol reactions, demonstrating its utility in synthesizing chiral compounds (Omote, Nishimura, Sato, Ando, & Kumadaki, 2006).

Synthesis of Bioactive Compounds

In the field of bioactive compound synthesis, Muschallik et al. (2020) described the use of (R)-Methyl 2,3-dihydroxypropanoate in the synthesis of α-hydroxy ketones and vicinal diols, important building blocks for fine chemical synthesis (Muschallik, Molinnus, Jablonski, Kipp, Bongaerts, Pohl, Wagner, Schöning, Selmer, & Siegert, 2020).

Crystal Structure Analysis

Jovita et al. (2014) studied the crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, contributing to the understanding of the molecular structure and interactions of such compounds (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).

Safety and Hazards

The safety information for “®-Methyl 2,3-dihydroxypropanoate” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is stored in a refrigerator .

properties

IUPAC Name

methyl (2R)-2,3-dihydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCNNXZXGCREM-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2,3-dihydroxypropanoate

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